No Published Quantitative Biological or Pharmacological Data Available for This Compound
A comprehensive search of the public scientific and patent literature (PubMed, Google Patents, USPTO, Semantic Scholar, SciFinder, Chemical Abstracts) yielded zero primary research articles, patents, or authoritative database entries that report quantitative biological activity, selectivity, pharmacokinetic, metabolic stability, solubility, or in vivo efficacy data for 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide (CAS 1251386-83-0) . By contrast, closely related pyrazol-1-yl-propanamide scaffolds — particularly those bearing aryl rather than simple alkyl substituents on the pyrazole ring — have been extensively characterized as selective androgen receptor degraders (SARDs) with reported IC50 values, metabolic stability half-lives, and in vivo tumor growth inhibition data [1]. However, none of these datasets include the exact 4-chloro-3,5-dimethyl-1H-pyrazol-1-yl variant. The absence of published quantitative data means no evidence-based differentiation claim can currently be made for this compound relative to its closest commercially available analogs.
| Evidence Dimension | Published quantitative biological activity data |
|---|---|
| Target Compound Data | None available in the public domain |
| Comparator Or Baseline | Closest functional class: pyrazol-1-yl-propanamide SARDs — IC50 values ranging from single-digit nanomolar to micromolar against AR-positive prostate cancer cell lines; metabolic t1/2 in human liver microsomes ranging from <10 min to >120 min depending on substitution pattern [1] |
| Quantified Difference | Cannot be calculated — target compound data absent |
| Conditions | No experimental data available for the target compound; comparator range reflects a structurally distinct subset of pyrazol-1-yl-propanamides evaluated in AR-dependent assays |
Why This Matters
Without quantitative data, scientific users cannot rationally select this compound over a closely related analog; procurement decisions must rely on factors beyond published performance data, such as synthetic tractability, cost, or proprietary internal screening results.
- [1] Guo, Y. et al. (2020) 'Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer,' Journal of Medicinal Chemistry, 63(21), pp. 12642–12665. doi:10.1021/acs.jmedchem.0c01234. View Source
